molecular formula C8H12BNO2 B1393977 (3-((Methylamino)methyl)phenyl)boronic acid CAS No. 1146614-39-2

(3-((Methylamino)methyl)phenyl)boronic acid

Cat. No.: B1393977
CAS No.: 1146614-39-2
M. Wt: 165 g/mol
InChI Key: XHGVRVGSIBKWNH-UHFFFAOYSA-N
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Description

(3-((Methylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C8H12BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a methylamino group and a boronic acid group

Mechanism of Action

Target of Action

The primary target of 3-Methylaminomethyl-phenylboronic acid is Matrix metalloproteinase-1 (MMP-1) . MMP-1, also known as interstitial collagenase or fibroblast collagenase, is a successful target for lung cancer . It cleaves collagens of types VII and X, and in the case of HIV infection, interacts and cleaves the secreted viral Tat protein, leading to a decrease in neuronal Tat’s mediated neurotoxicity .

Mode of Action

For instance, they can form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in the function of these targets .

Biochemical Pathways

For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters, including 3-methylaminomethyl-phenylboronic acid, are only marginally stable in water and can undergo hydrolysis . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

Given its target, mmp-1, it’s plausible that the compound could have effects on collagen degradation and potentially influence processes such as tissue remodeling and cancer progression .

Action Environment

The action of 3-Methylaminomethyl-phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Additionally, the presence of other substances, such as proteins or enzymes, could potentially affect the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Methylamino)methyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-bromomethylphenylboronic acid

    Reagent: Methylamine

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((Methylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides. The reactions are carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Boronic esters or borates

    Reduction: Borane derivatives

    Substitution: Substituted phenylboronic acid derivatives

Scientific Research Applications

(3-((Methylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules. It is also employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the production of advanced materials, such as polymers and sensors.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the methylamino group, making it less versatile in certain reactions.

    (4-(Methylamino)methyl)phenylboronic acid: Similar structure but with the methylamino group in the para position, which can affect its reactivity

Properties

IUPAC Name

[3-(methylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGVRVGSIBKWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676289
Record name {3-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146614-39-2
Record name {3-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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